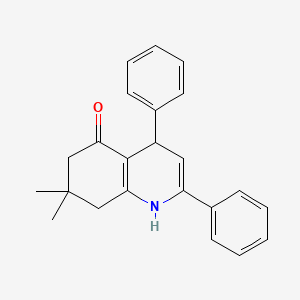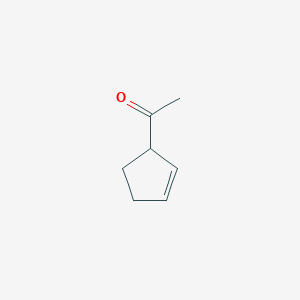
1-(Cyclopent-2-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-2-en-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone featuring a cyclopentene ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a Diels-Alder reaction followed by a dehydration step to yield the desired product .
Another method involves the use of thionyl chloride and anhydrous ethanol to react with aromatic aldehydes and aliphatic ketones, producing derivatives of cyclopent-2-en-1-one in one step .
Industrial Production Methods: Industrial production of 1-(Cyclopent-2-en-1-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Cyclopent-2-en-1-yl)ethanone can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclopent-2-en-1-yl carboxylic acid.
Reduction: Cyclopent-2-en-1-yl ethanol.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopent-2-en-1-yl)ethanone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(Cyclopent-2-en-1-yl)ethanone exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(1,2,3-Trimethylcyclopent-2-enyl)ethanone: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopent-2-en-1-one: A simpler compound without the ethanone group, used in similar synthetic applications.
Uniqueness: 1-(Cyclopent-2-en-1-yl)ethanone is unique due to its combination of a cyclopentene ring and an ethanone group, providing distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
73113-00-5 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylethanone |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 |
InChI Key |
UWDVYDSWRKPMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
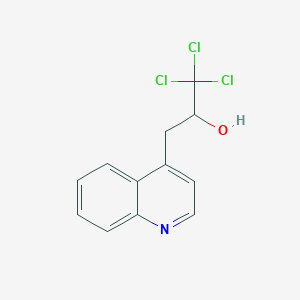
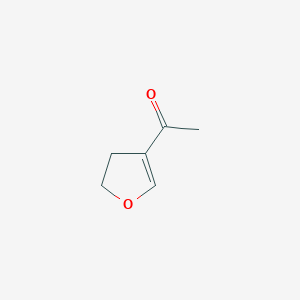
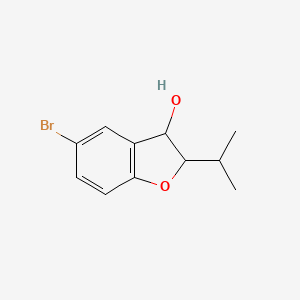
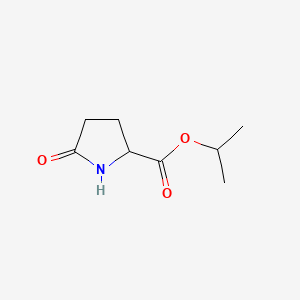
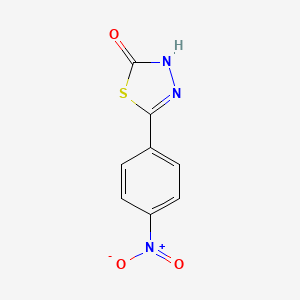
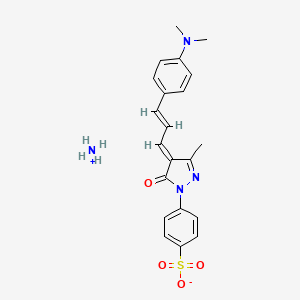

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
